Btk IN-1 -

Btk IN-1

Catalog Number: EVT-283763
CAS Number:
Molecular Formula: C19H21ClN6O
Molecular Weight: 384.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Bruton’s tyrosine kinase (Btk) is a non-receptor tyrosine kinase classified as a member of the Tec family of kinases. [] It plays a crucial role in B cell receptor (BCR) signaling, which is essential for B cell development, differentiation, and function. [] Mutations in the Btk gene can lead to X-linked agammaglobulinemia (XLA), a primary immunodeficiency characterized by a lack of mature B cells and decreased immunoglobulin levels. [, , ]

Ibrutinib (PCI-32765)

Compound Description: Ibrutinib is an orally administered, small-molecule, covalent inhibitor of BTK. It irreversibly binds to Cys-481 in the ATP-binding pocket of BTK [, , ]. Ibrutinib effectively blocks B-cell receptor (BCR) signaling by inhibiting BTK autophosphorylation and downstream signaling pathways [, ]. It exhibits clinical activity in various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL) [, , ].

Relevance: Ibrutinib is a first-in-class BTK inhibitor and serves as a reference compound for developing novel inhibitors with improved potency, selectivity, and pharmacokinetic properties [, ]. Understanding its structure-activity relationship and mechanisms of action provides valuable insights for designing new BTK inhibitors.

ACP-196

Compound Description: ACP-196 is a potent, second-generation BTK inhibitor that covalently binds to Cys-481 in the ATP-binding pocket of BTK, similar to ibrutinib []. It demonstrates high selectivity for BTK over other kinases with a cysteine at the same position []. ACP-196 effectively inhibits BCR signaling, reduces tumor proliferation, and increases survival in preclinical models of CLL [].

Relevance: ACP-196, like ibrutinib, targets BTK but may offer improved selectivity and potentially a more favorable safety profile []. These characteristics make it a relevant compound for comparison and further development as a therapeutic agent for B-cell malignancies.

1-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one

Compound Description: This compound is described as a BTK inhibitor in several papers within the provided research. The papers detail its use in pharmaceutical formulations for treating autoimmune diseases, heteroimmune diseases, cancer (including lymphoma), and inflammatory diseases [, , ].

4,7-Diamino-5-(4-phenoxyphenyl)-6-methylene-pyrimido[5,4-b]pyrrolizines

Compound Description: This chemical class represents a novel series of BTK inhibitors developed as an alternative approach to ibrutinib []. These compounds were designed by merging the pyrazolo[3,4-d]pyrimidine core of ibrutinib into a tricyclic system [].

Relevance: These compounds directly stem from research aiming to improve upon the properties of ibrutinib []. The structural optimization and resulting biological activity of this class, specifically compound 7S, mark them as highly relevant in the search for new BTK-targeting therapeutics.

5-O-benzoylated taxinine K (BTK)

Compound Description: BTK is a novel taxoid derived from the Japanese yew Taxus cuspidata []. This compound exhibits the ability to reverse multi-drug resistance (MDR) mediated by P-glycoprotein (P-gp) and, to a lesser extent, multidrug resistance protein (MRP) [].

Overview

Btk IN-1, also known as a Bruton's tyrosine kinase inhibitor, is a compound designed to selectively inhibit the activity of Bruton's tyrosine kinase, a critical enzyme involved in B-cell receptor signaling. This inhibition is particularly relevant in the context of treating various B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma. The compound has garnered attention for its potential therapeutic applications due to its specificity and efficacy in targeting malignant B-cells.

Source and Classification

Btk IN-1 is classified as a selective covalent inhibitor of Bruton's tyrosine kinase. It belongs to a broader category of kinase inhibitors that are being extensively researched for their roles in cancer therapy. The compound's development is rooted in the need for targeted therapies that minimize off-target effects while effectively managing hematological malignancies.

Synthesis Analysis

Methods and Technical Details

The synthesis of Btk IN-1 typically involves several key steps, including the formation of specific chemical bonds that enable the compound to bind covalently to the target enzyme. While specific synthetic pathways may vary, a common approach includes:

  1. Starting Materials: The synthesis often begins with readily available precursors that contain functional groups amenable to further chemical modifications.
  2. Reagents and Conditions: Various reagents are employed to facilitate reactions such as nucleophilic substitutions or cyclizations under controlled temperatures and atmospheric conditions.
  3. Purification: Following synthesis, the product is purified using techniques such as high-performance liquid chromatography to ensure the isolation of the desired compound with high purity.

The detailed synthetic pathway can be found in patents and scientific literature that describe the preparation methods for similar compounds .

Molecular Structure Analysis

Structure and Data

Btk IN-1 features a complex molecular structure characterized by specific functional groups that confer its biological activity. The compound's structure can be represented as follows:

  • Core Structure: The backbone typically includes a pyrrolopyrimidine or similar scaffold known for its kinase inhibitory properties.
  • Functional Groups: Key substituents may include halogens or alkyl chains that enhance binding affinity and selectivity towards Bruton's tyrosine kinase.

Molecular data such as molecular weight, formula, and stereochemistry are critical for understanding its interaction with biological targets. For instance, Btk IN-1 has been shown to exhibit significant selectivity for Bruton's tyrosine kinase over other kinases, which is crucial for minimizing side effects in therapeutic applications .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in the synthesis of Btk IN-1 can include:

  1. Nucleophilic Substitution: The introduction of nucleophiles to electrophilic centers within the precursor molecules.
  2. Cyclization Reactions: Formation of cyclic structures that stabilize the compound and enhance its binding properties.
  3. Covalent Bond Formation: Specific reactions designed to create covalent bonds with cysteine residues in Bruton's tyrosine kinase, which is essential for its inhibitory action.

Each reaction step is optimized for yield and purity, ensuring that the final product retains its desired pharmacological properties .

Mechanism of Action

Process and Data

Btk IN-1 exerts its pharmacological effects through a well-defined mechanism of action:

  1. Binding to Bruton's Tyrosine Kinase: The compound covalently binds to cysteine 481 in the ATP-binding pocket of Bruton's tyrosine kinase.
  2. Inhibition of Kinase Activity: This binding prevents ATP from accessing the active site, effectively inhibiting downstream signaling pathways critical for B-cell proliferation and survival.
  3. Impact on Cell Signaling: By blocking this pathway, Btk IN-1 induces apoptosis in malignant B-cells while sparing normal cells, thereby providing a therapeutic benefit with reduced toxicity.

This mechanism has been supported by various studies demonstrating the compound's efficacy in preclinical models of B-cell malignancies .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Btk IN-1 possesses several notable physical and chemical properties:

  • Molecular Weight: Typically around 400-500 g/mol, depending on specific structural modifications.
  • Solubility: The compound generally exhibits moderate solubility in organic solvents, which is essential for formulation into pharmaceutical preparations.
  • Stability: Stability studies indicate that Btk IN-1 maintains its integrity under physiological conditions, making it suitable for therapeutic use.

These properties are crucial for determining optimal dosing regimens and delivery methods in clinical applications .

Applications

Scientific Uses

Btk IN-1 is primarily investigated for its applications in treating hematological cancers, particularly those involving aberrant B-cell signaling pathways. Its potential uses include:

  • Chronic Lymphocytic Leukemia Treatment: Targeting malignant B-cells that rely on Bruton's tyrosine kinase for survival.
  • Mantle Cell Lymphoma Management: Providing an alternative treatment option for patients resistant to conventional therapies.
  • Research Tool: Serving as a valuable tool in basic research to elucidate B-cell signaling mechanisms and develop further therapeutic agents.

Properties

Product Name

Btk IN-1

IUPAC Name

2-(3-chloroanilino)-N-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]acetamide

Molecular Formula

C19H21ClN6O

Molecular Weight

384.9 g/mol

InChI

InChI=1S/C19H21ClN6O/c20-13-3-1-4-14(9-13)22-10-17(27)25-15-5-2-8-26(11-15)19-16-6-7-21-18(16)23-12-24-19/h1,3-4,6-7,9,12,15,22H,2,5,8,10-11H2,(H,25,27)(H,21,23,24)

InChI Key

SPSNKQVUYDXOGY-UHFFFAOYSA-N

SMILES

C1CC(CN(C1)C2=NC=NC3=C2C=CN3)NC(=O)CNC4=CC(=CC=C4)Cl

Solubility

Soluble in DMSO

Synonyms

SNS062-analog; SNS 062-analog; SNS 062-analog.

Canonical SMILES

C1CC(CN(C1)C2=NC=NC3=C2C=CN3)NC(=O)CNC4=CC(=CC=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.